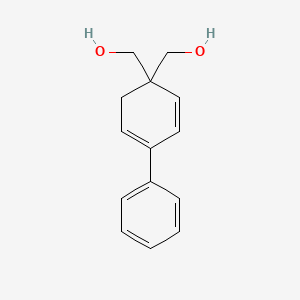

4,4-Bis(Hydroxymethyl)Biphenyl

Description

Historical Perspectives and Genesis of Biphenyl (B1667301) Scaffolds in Synthetic Chemistry

The biphenyl scaffold, consisting of two connected phenyl rings, is a fundamental structural motif in many natural products, pharmaceuticals, and advanced materials. gre.ac.uknih.gov The journey to synthesize these structures has a rich history dating back over a century. Early efforts were extensions of known reactions, such as the Wurtz-Fittig reaction, which involved the homodimerization of aryl halides using sodium metal. nih.gov

A significant advancement came in 1901 with the Ullmann reaction, which utilized copper to catalyze the homocoupling of aryl halides to form symmetrical biaryls. nih.govbyjus.com This method, named after Fritz Ullmann, traditionally required high temperatures and polar solvents. byjus.comwikipedia.org The mechanism involves the formation of an active copper(I) species which then undergoes oxidative addition with the aryl halide. byjus.com

The latter half of the 20th century saw the advent of more versatile and efficient methods, most notably palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, first published by Akira Suzuki in 1979, has become one of the most widely used methods for creating carbon-carbon bonds to form biphenyls. gre.ac.ukwikipedia.org This reaction couples an organoboron species (like a boronic acid) with an organohalide using a palladium catalyst and a base. wikipedia.orgkochi-tech.ac.jp The advantages of the Suzuki reaction include its mild reaction conditions, tolerance of a wide variety of functional groups, and the use of less toxic and environmentally safer boronic acids compared to other organometallic reagents. wikipedia.org Other notable methods include the Kumada, Stille, and Negishi couplings, which also employ transition metal catalysts to form the biphenyl structure. researchgate.net These synthetic advancements have provided chemists with a powerful toolkit to construct complex biphenyl-containing molecules with high precision.

Table 1: Key Historical Methods for Biphenyl Synthesis

| Reaction Name | Year Developed | Key Reagents | General Description |

|---|---|---|---|

| Wurtz-Fittig Reaction | c. 1855 | Aryl halide, Sodium metal | Homocoupling of aryl halides to form symmetrical biphenyls. nih.gov |

| Ullmann Reaction | 1901 | Aryl halide, Copper | Copper-catalyzed homocoupling of two aryl halide molecules. nih.govbyjus.com |

| Suzuki-Miyaura Coupling | 1979 | Aryl halide, Arylboronic acid, Palladium catalyst, Base | Palladium-catalyzed cross-coupling reaction to form unsymmetrical biphenyls. gre.ac.ukwikipedia.org |

The Pivotal Role of Dihydroxymethylated Biphenyls in Contemporary Organic Synthesis and Materials Science

Dihydroxymethylated biphenyls, particularly 4,4'-Bis(hydroxymethyl)biphenyl, are of significant interest due to their bifunctional nature. The presence of two primary alcohol groups on a rigid biphenyl backbone allows them to act as difunctional monomers or cross-linking agents in polymerization reactions.

The synthesis of 4,4'-Bis(hydroxymethyl)biphenyl can be achieved through several routes. A common laboratory method involves the reduction of the corresponding dicarboxylic acid or its ester, 4,4'-biphenyldicarboxylic acid dimethyl ester, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). lookchem.com Another approach involves a multi-step process starting from biphenyl, which is first halogenated, then converted to a Grignard reagent, and subsequently reacted with a formaldehyde (B43269) equivalent. google.com One documented synthesis describes the hydrolysis of 4,4'-bis(acetoxymethyl)biphenyl using sodium hydroxide (B78521) in ethanol (B145695) to yield the target diol. prepchem.com

In materials science, 4,4'-Bis(hydroxymethyl)biphenyl is a key intermediate. It is used in the synthesis of polyesters and polyurethanes, where the diol reacts with diacids or diisocyanates, respectively, to form the polymer backbone. chemistrysteps.com The rigidity of the biphenyl unit imparts thermal stability and specific mechanical properties to the resulting polymers. rsc.org Furthermore, this compound is a precursor for high-purity 4,4'-bis(chloromethyl)biphenyl, a crucial intermediate for manufacturing fluorescent whitening agents and certain types of flame retardants. google.com Its structure is also foundational for creating liquid crystal compounds used in displays, where the elongated, rigid biphenyl core is essential for forming mesogenic phases. google.com

Table 2: Physicochemical Properties of 4,4'-Bis(hydroxymethyl)biphenyl

| Property | Value |

|---|---|

| CAS Number | 1667-12-5 nih.gov |

| Molecular Formula | C₁₄H₁₄O₂ nih.gov |

| Molecular Weight | 214.26 g/mol nih.gov |

| Melting Point | 191-192 °C lookchem.com |

| Boiling Point | 416.3 °C at 760 mmHg lookchem.com |

| Appearance | Solid chemicalbook.com |

Classification and Structural Significance within Aromatic Diol Compounds

A diol is a chemical compound that contains two hydroxyl (-OH) functional groups. wikipedia.org Diols are broadly classified based on the relative position of the two hydroxyl groups. For instance, 1,2-diols are termed vicinal diols or glycols, while 1,1-diols are known as geminal diols (hydrates). chemistrysteps.comwikipedia.org

4,4'-Bis(hydroxymethyl)biphenyl falls into the category of aromatic diols, where the hydroxyl groups are not directly attached to the aromatic ring but are part of benzylic alcohol moieties. Structurally, it is a symmetrical molecule where the two hydroxymethyl groups are positioned at the para-positions of the biphenyl system. This specific arrangement has profound implications for its chemical reactivity and applications.

The structural significance lies in the combination of a rigid, planar biphenyl core and the flexible, reactive hydroxymethyl groups at opposite ends. The biphenyl unit provides thermal stability and contributes to the formation of ordered structures, such as those found in liquid crystals and high-performance polymers. rsc.org The distance and linear orientation of the two hydroxyl groups make it an ideal building block (monomer) for step-growth polymerization, leading to the formation of linear polymers with high molecular weights and regular structures. chemistrysteps.com The primary nature of the alcohol groups allows for typical alcohol reactions, such as esterification and etherification, providing pathways to a wide range of derivatives and functional materials. wikipedia.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H16O2 |

|---|---|

Molecular Weight |

216.27 g/mol |

IUPAC Name |

[1-(hydroxymethyl)-4-phenylcyclohexa-2,4-dien-1-yl]methanol |

InChI |

InChI=1S/C14H16O2/c15-10-14(11-16)8-6-13(7-9-14)12-4-2-1-3-5-12/h1-8,15-16H,9-11H2 |

InChI Key |

HUGSFVOUFKFSCM-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(C=CC1(CO)CO)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Bis Hydroxymethyl Biphenyl

Direct Reduction Approaches

Direct reduction methods are a common strategy, starting from oxidized biphenyl (B1667301) derivatives such as dicarboxylates or diformyl compounds. These approaches leverage various reducing agents and conditions to convert carbonyl or carboxyl groups into the desired hydroxymethyl functionalities.

Catalytic hydrogenation is a widely used industrial process for the reduction of functional groups. In the synthesis of 4,4'-Bis(hydroxymethyl)biphenyl, this typically involves the hydrogenation of a diester precursor, such as dimethyl biphenyl-4,4'-dicarboxylate. nih.govnsf.gov This reaction is carried out in the presence of a heterogeneous catalyst and high-pressure hydrogen gas. google.com

The choice of catalyst is critical to the efficiency and selectivity of the reaction. rsc.org Ruthenium-based catalysts, for instance, have demonstrated high activity for the hydrogenation of aromatic dicarboxylic acids. researchgate.net However, under certain conditions, these catalysts can also promote over-hydrogenation or hydrogenolysis, leading to undesired byproducts. researchgate.net Palladium on carbon (Pd/C) is another effective catalyst, though it is often more selective for the hydrogenation of the aromatic rings rather than the carboxylic acid groups. researchgate.net The reaction conditions, including temperature, pressure, and solvent, are optimized to maximize the yield of the target diol. google.comcardiff.ac.uk

Table 1: Catalytic Hydrogenation of Biphenyl Derivatives

| Precursor | Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Product(s) | Reference(s) |

|---|---|---|---|---|---|---|

| Dimethyl biphenyl-4,4'-dicarboxylate | Group VIII Metal/Graphite | 140-260 | - | - | Dimethyl cyclohexane-1,4-dicarboxylate | google.com |

| Terephthalic Acid | 5% Ru/C | 220 | 6.89 | 1,4-Dioxane | 4-Methyl cyclohexyl methanol (B129727), 1,4-Dimethyl cyclohexane | researchgate.net |

| Terephthalic Acid | 5% Pd/C | 220 | 6.89 | 1,4-Dioxane | 1,4-Cyclohexane dicarboxylic acid | researchgate.net |

An alternative to catalytic hydrogenation is the use of chemical reducing agents to convert biphenyl-4,4'-dicarbaldehyde (the diformyl precursor) into 4,4'-Bis(hydroxymethyl)biphenyl. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly employed for this transformation. numberanalytics.commasterorganicchemistry.com The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the carbonyl carbon of the aldehyde groups. chemguide.co.ukyoutube.com

This reduction is typically performed in a protic solvent like methanol or ethanol (B145695) at moderate temperatures, ranging from 0°C to room temperature. numberanalytics.comharvard.edu The process is generally high-yielding and avoids the high pressures and temperatures required for catalytic hydrogenation. google.com However, the cost of sodium borohydride can be a consideration for large-scale industrial production. google.com Following the initial reduction, a workup step, often with dilute acid, is necessary to protonate the resulting alkoxide intermediates to yield the final diol. masterorganicchemistry.com

Table 2: Chemical Reduction of Biphenyl-4,4'-dicarbaldehyde

| Reducing Agent | Solvent | Temperature | Key Features | Reference(s) |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0°C to Room Temp. | Mild conditions, high selectivity for aldehydes/ketones. | numberanalytics.commasterorganicchemistry.comharvard.edu |

| Lithium Aluminum Hydride (LiAlH₄) | Ethereal solvents (e.g., THF) | Varies | Stronger, less selective, reduces a wider range of functional groups. | harvard.edu |

Grignard Reagent-Mediated Synthetic Pathways

Grignard reactions offer a powerful method for forming carbon-carbon bonds and are adaptable for the synthesis of 4,4'-Bis(hydroxymethyl)biphenyl. libretexts.org This pathway typically begins with a dihalogenated biphenyl.

The synthesis commences with the preparation of a di-Grignard reagent. This is achieved by reacting a 4,4'-dihalobiphenyl, most commonly 4,4'-dibromobiphenyl, with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgmnstate.edu It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water. cerritos.edu The formation of the Grignard reagent involves the insertion of magnesium into the carbon-halogen bond. youtube.com

The preparation of the starting material, 4,4'-dibromobiphenyl, can be accomplished by the direct bromination of biphenyl. orgsyn.org

Once the di-Grignard reagent is formed, it is reacted with a suitable carbonyl electrophile to introduce the hydroxymethyl groups. Formaldehyde (B43269) is the electrophile of choice for this transformation, yielding the primary alcohol upon reaction and subsequent workup. google.com Due to the gaseous nature of formaldehyde, it is often generated in situ by heating dry paraformaldehyde, a solid polymer of formaldehyde. sciencemadness.org Alternatively, trioxane (B8601419) can be used as a formaldehyde equivalent. sciencemadness.org

The reaction is highly sensitive, and careful control of conditions is necessary. The Grignard reagent is typically added slowly to the formaldehyde source at low temperatures to manage the exothermic reaction. After the addition is complete, the reaction mixture is treated with an acidic aqueous solution (e.g., dilute HCl or H₂SO₄) to hydrolyze the magnesium alkoxide intermediates, thereby liberating the final product, 4,4'-Bis(hydroxymethyl)biphenyl. google.com A potential side product in Grignard reactions is the formation of biphenyl through a coupling reaction. libretexts.org

Multi-Step Synthesis from Biphenyl

A versatile, albeit longer, synthetic route starts from the parent hydrocarbon, biphenyl. wikipedia.org This approach involves the introduction of functional groups onto the biphenyl core, which are then converted to the desired hydroxymethyl groups.

A common strategy is to first perform a Friedel-Crafts acylation or formylation reaction on biphenyl. wikipedia.orgnih.gov For example, reacting biphenyl with an acyl halide or anhydride (B1165640) (like succinic anhydride) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) can introduce carbonyl groups at the 4 and 4' positions. nih.gov A Gattermann-Koch or Vilsmeier-Haack type reaction could be used for formylation to produce biphenyl-4,4'-dicarbaldehyde. wikipedia.orggoogle.com

Chloromethylation and Subsequent Functional Group Transformations

A prevalent and historically significant method for synthesizing 4,4'-Bis(hydroxymethyl)biphenyl involves a two-step process commencing with the chloromethylation of biphenyl. This electrophilic aromatic substitution reaction is followed by a functional group transformation, typically hydrolysis, to yield the target diol.

The initial step, the chloromethylation of biphenyl, is commonly achieved by treating the aromatic substrate with a source of formaldehyde, such as paraformaldehyde, and hydrogen chloride gas. This reaction is typically catalyzed by a Lewis acid, with anhydrous zinc chloride (ZnCl₂) being a conventional choice. The reaction is usually conducted in a non-polar organic solvent like petroleum ether or cyclohexane. patsnap.comgoogle.com The process involves the in-situ formation of a reactive electrophile, which then attacks the biphenyl rings. Due to the activating nature of the first hydroxymethyl (or chloromethyl) group, the second substitution preferentially occurs at the para position of the other ring, leading to the desired 4,4'-disubstituted product, 4,4'-bis(chloromethyl)biphenyl. youtube.com Reaction conditions are carefully controlled, with temperatures typically in the range of 25-35°C and reaction times extending from 22 to 26 hours. google.com

Following the formation of the dichloromethylated intermediate, the subsequent functional group transformation is carried out. This is most commonly a hydrolysis reaction, where 4,4'-bis(chloromethyl)biphenyl is treated with a base, such as sodium hydroxide (B78521), in an aqueous solution or a mixed solvent system like ethanol and water. prepchem.com An alternative precursor for hydrolysis is 4,4'-bis(acetoxymethyl)biphenyl, which can be refluxed with sodium hydroxide in aqueous ethanol for several hours to afford 4,4'-Bis(hydroxymethyl)biphenyl with good yields. prepchem.com The final product, being a solid, can then be isolated through filtration, washed with water to remove inorganic salts, and dried.

Comparative Analysis of Yield and Selectivity Across Different Routes

The efficiency of any synthetic route is critically assessed by its yield and selectivity. For the synthesis of 4,4'-Bis(hydroxymethyl)biphenyl, different methodologies present varying degrees of success in these aspects.

The traditional chloromethylation route, while well-established, faces challenges in selectivity. The electrophilic substitution on the biphenyl ring can also lead to the formation of ortho and polysubstituted byproducts. The selectivity for the desired 4,4'-bis(chloromethyl)biphenyl isomer has been reported to be around 70% when using certain metal triflate catalysts. researchgate.net The subsequent hydrolysis of 4,4'-bis(acetoxymethyl)biphenyl to the final diol has been reported to proceed with a yield of 80%. prepchem.com

An alternative and high-yielding route involves the reduction of 4,4'-biphenyldicarboxylic acid or its esters. For instance, the reduction of 4,4'-bis(methoxycarbonyl)biphenyl using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) has been shown to produce 4,4'-Bis(hydroxymethyl)biphenyl in a remarkable yield of 96.6%. This method, while offering excellent yield, utilizes a potent and hazardous reducing agent, which may have implications for large-scale industrial applications.

Table 1: Comparative Analysis of Synthetic Routes to 4,4'-Bis(hydroxymethyl)biphenyl

| Synthetic Route | Key Reagents | Reported Yield | Selectivity |

|---|---|---|---|

| Chloromethylation followed by Hydrolysis | Biphenyl, Paraformaldehyde, HCl, ZnCl₂, NaOH | ~70-85% (for chloromethylation step) researchgate.netresearchgate.net, 80% (for hydrolysis) prepchem.com | Moderate (para vs. ortho isomers) researchgate.net |

| Reduction of Dicarboxylic Acid Ester | 4,4'-Bis(methoxycarbonyl)biphenyl, LiAlH₄ | 96.6% | High |

| Grignard Reaction (inferred from mono-substituted synthesis) | 4,4'-Dihalobiphenyl, Mg, Formaldehyde source | Potentially lower due to di-Grignard formation challenges | High |

Emerging and Green Synthetic Protocols

In response to the growing demand for environmentally benign chemical processes, research into emerging and green synthetic protocols for 4,4'-Bis(hydroxymethyl)biphenyl is gaining traction. These methods aim to reduce the use of hazardous materials, improve energy efficiency, and simplify product isolation.

One promising approach is the use of novel catalytic systems for the chloromethylation step. The use of a recyclable, temperature-dependent, phase-separation system comprising a dicationic acidic ionic liquid (PEG1000-DAIL) and methylcyclohexane (B89554) in aqueous media has been reported to give an excellent yield of 85% for 4,4'-bis(chloromethyl)biphenyl. researchgate.net This method not only enhances the yield but also facilitates easy separation and recycling of the catalyst. researchgate.net Phase transfer catalysis (PTC) in aqueous media also represents a greener alternative, potentially reducing the reliance on volatile organic solvents. researchgate.net

Furthermore, the broader field of green chemistry offers inspiration for future developments. The use of greener solvents, such as those derived from biomass or those with a lower environmental impact, is being explored for various organic syntheses. rsc.orgwhiterose.ac.uk While not yet specifically reported for 4,4'-Bis(hydroxymethyl)biphenyl synthesis in the provided context, the principles of solvent replacement are highly relevant. Biocatalytic methods, which employ enzymes to carry out chemical transformations, are also a cornerstone of green chemistry and could offer highly selective and environmentally friendly routes to this and other biphenyl derivatives in the future.

Chemical Reactivity and Derivatization Strategies of 4,4 Bis Hydroxymethyl Biphenyl

Oxidation Reactions of Primary Alcohol Functionalities

The primary alcohol groups of 4,4'-Bis(hydroxymethyl)biphenyl can be selectively oxidized to yield either the corresponding dialdehyde, 4,4'-biphenyldicarboxaldehyde, or the dicarboxylic acid, 4,4'-biphenyldicarboxylic acid. The choice of oxidizing agent and reaction conditions dictates the final product.

Selective Oxidation to Aldehydes and Carboxylic Acids

The selective oxidation to aldehydes requires mild oxidizing agents that can prevent overoxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) are suitable for this transformation. masterorganicchemistry.com PCC is known for its ability to oxidize primary alcohols to aldehydes efficiently, typically in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂). masterorganicchemistry.com Another common method for selective oxidation to aldehydes is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered base like triethylamine.

For the complete oxidation to 4,4'-biphenyldicarboxylic acid, stronger oxidizing agents are necessary. masterorganicchemistry.com Potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an appropriate solvent system can effectively convert the primary alcohol groups to carboxylic acids. masterorganicchemistry.com The reaction with KMnO₄ is often carried out under basic or neutral conditions, followed by acidification to yield the dicarboxylic acid.

Table 1: Representative Oxidation Reactions of 4,4'-Bis(hydroxymethyl)biphenyl This table presents plausible reaction conditions based on general oxidation methods for primary alcohols, as specific experimental data for 4,4'-Bis(hydroxymethyl)biphenyl was not available in the searched literature.

| Starting Material | Product | Reagent(s) | Solvent | Typical Conditions |

| 4,4'-Bis(hydroxymethyl)biphenyl | 4,4'-Biphenyldicarboxaldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature |

| 4,4'-Bis(hydroxymethyl)biphenyl | 4,4'-Biphenyldicarboxaldehyde | (COCl)₂, DMSO, Et₃N (Swern) | Dichloromethane (CH₂Cl₂) | -60 °C to Room Temperature |

| 4,4'-Bis(hydroxymethyl)biphenyl | 4,4'-Biphenyldicarboxylic acid | Potassium Permanganate (KMnO₄) | Water/Pyridine (B92270) | Reflux, then acid workup |

Mechanistic Considerations in Oxidative Transformations

The mechanism of oxidation with chromium(VI) reagents like PCC involves the formation of a chromate (B82759) ester intermediate. The alcohol's oxygen atom attacks the chromium atom, and after a proton transfer, a C-H bond at the carbinol carbon is broken in an elimination-type step, leading to the formation of the aldehyde and a reduced chromium species. The use of a non-aqueous solvent prevents the formation of the gem-diol hydrate, which would be further oxidized to the carboxylic acid.

In TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidations, a catalytic cycle is established. TEMPO is oxidized by a stoichiometric co-oxidant (like sodium hypochlorite) to form the active oxidant, the N-oxoammonium ion. This species then oxidizes the primary alcohol to an aldehyde, while being reduced to the hydroxylamine (B1172632) form. The hydroxylamine is then re-oxidized by the co-oxidant back to TEMPO, completing the catalytic cycle.

Nucleophilic Substitution and Esterification Reactions

The hydroxyl groups of 4,4'-Bis(hydroxymethyl)biphenyl can act as nucleophiles or be converted into good leaving groups to facilitate nucleophilic substitution, enabling the introduction of a wide array of functional groups.

Formation of Biphenyl (B1667301) Dimethanol Esters

Esterification of 4,4'-Bis(hydroxymethyl)biphenyl can be readily achieved by reacting it with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine or triethylamine. This reaction leads to the formation of the corresponding diesters. For instance, reaction with acetic anhydride (B1165640) would yield 4,4'-bis(acetoxymethyl)biphenyl. The reverse reaction, the hydrolysis of such esters, can be used to synthesize 4,4'-Bis(hydroxymethyl)biphenyl. For example, refluxing 4,4'-bis(acetoxymethyl)biphenyl with sodium hydroxide (B78521) in ethanol (B145695) yields the diol. prepchem.com

Table 2: Representative Esterification of 4,4'-Bis(hydroxymethyl)biphenyl This table illustrates a general esterification reaction, as specific experimental data for the forward reaction was not available in the searched literature. The reverse reaction is documented.

| Starting Material | Reagent(s) | Product |

| 4,4'-Bis(hydroxymethyl)biphenyl | Acetic Anhydride, Pyridine | 4,4'-Bis(acetoxymethyl)biphenyl |

| 4,4'-Bis(hydroxymethyl)biphenyl | Benzoyl Chloride, Triethylamine | 4,4'-Bis(benzoyloxymethyl)biphenyl |

Mitsunobu Chemistry for Functional Group Introduction

The Mitsunobu reaction is a powerful tool for the stereospecific substitution of primary and secondary alcohols. nih.gov This reaction involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov In the context of 4,4'-Bis(hydroxymethyl)biphenyl, the Mitsunobu reaction can be employed to introduce various nucleophiles. The alcohol is activated by the PPh₃/DEAD reagent system, forming an alkoxyphosphonium salt, which is then displaced by a suitable nucleophile (e.g., a carboxylic acid, a phthalimide, or a phenol). This reaction proceeds with an inversion of configuration, although this is not relevant for the achiral primary alcohols of 4,4'-Bis(hydroxymethyl)biphenyl. The reaction is particularly useful for forming C-O, C-N, and C-S bonds under mild conditions. nih.gov

Etherification Processes

The synthesis of ethers from 4,4'-Bis(hydroxymethyl)biphenyl can be accomplished through various methods, with the Williamson ether synthesis being a prominent example. masterorganicchemistry.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. masterorganicchemistry.com For a diol like 4,4'-Bis(hydroxymethyl)biphenyl, this reaction can be used to introduce two ether linkages. For instance, treatment with a strong base like sodium hydride (NaH) followed by reaction with an alkyl halide (e.g., methyl iodide) would yield the corresponding bis-ether, such as 4,4'-bis(methoxymethyl)biphenyl. nih.gov

Table 3: Representative Etherification of 4,4'-Bis(hydroxymethyl)biphenyl This table presents a plausible reaction based on the Williamson ether synthesis, with 4,4'-bis(methoxymethyl)biphenyl being a known derivative.

| Starting Material | Reagent(s) | Product |

| 4,4'-Bis(hydroxymethyl)biphenyl | 1. Sodium Hydride (NaH)2. Methyl Iodide (CH₃I) | 4,4'-Bis(methoxymethyl)biphenyl |

| 4,4'-Bis(hydroxymethyl)biphenyl | 1. Sodium Hydride (NaH)2. Benzyl Bromide (BnBr) | 4,4'-Bis(benzyloxymethyl)biphenyl |

Intermolecular and Intramolecular Ether Linkage Formation

The hydroxyl groups of 4,4'-Bis(hydroxymethyl)biphenyl can undergo etherification reactions to form ether linkages. Intermolecular etherification, typically under acid catalysis and high temperatures, can lead to the formation of polyethers. In these reactions, molecules of 4,4'-Bis(hydroxymethyl)biphenyl connect to form long polymer chains with the repeating unit linked by ether bonds. This process involves the dehydration of the diol.

While intramolecular ether linkage formation to create a cyclic ether containing the biphenyl unit is sterically challenging and less common, the hydroxyl groups readily react with other difunctional molecules to form complex macromolecular structures. The formation of ether bonds is a fundamental strategy in nature and synthetic chemistry for constructing diverse molecular architectures. rsc.org

Phase-Transfer Catalysis in Ether Synthesis (e.g., from 4,4'-Bis(chloromethyl)-1,1'-biphenyl)

A highly efficient method for synthesizing ethers from derivatives of 4,4'-Bis(hydroxymethyl)biphenyl involves phase-transfer catalysis (PTC). mdma.chcrdeepjournal.org This technique is particularly useful for reactions between reactants located in immiscible phases, such as an aqueous phase and an organic phase. mdma.ch The etherification of 4,4'-Bis(chloromethyl)-1,1'-biphenyl, the chlorinated derivative of the parent diol, serves as a prime example.

In a typical PTC process, 4,4'-Bis(chloromethyl)-1,1'-biphenyl is dissolved in an organic solvent, while a nucleophile, such as an alkoxide, is dissolved in an aqueous alkaline solution. researchgate.netacs.org A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction. researchgate.net The catalyst transports the nucleophile from the aqueous phase to the organic phase, where it can react with the chloromethyl groups. mdma.ch

This reaction can yield both monosubstituted and disubstituted products. researchgate.netacs.org The reaction kinetics can be described by a pseudo-first-order rate law, and factors such as agitation speed, temperature, and the amounts of solvent, catalyst, and base can be optimized to control the product distribution and reaction rate. acs.org

Table 1: Products of Phase-Transfer Catalyzed Etherification

| Starting Material | Reagent | Product(s) |

|---|---|---|

| 4,4'-Bis(chloromethyl)-1,1'-biphenyl | 1-Butanol / KOH | 4-(Butoxymethyl)-4'-(chloromethyl)-1,1'-biphenyl (monosubstituted) |

| 4,4'-Bis(chloromethyl)-1,1'-biphenyl | 1-Butanol / KOH | 4,4'-Bis(butoxymethyl)-1,1'-biphenyl (disubstituted) |

Data derived from studies on phase-transfer catalyzed etherification. researchgate.netacs.org

Halogenation of Hydroxymethyl Groups

The conversion of the hydroxymethyl groups to halomethyl groups is a crucial derivatization strategy, as it transforms the relatively unreactive alcohol into a highly reactive electrophile, opening pathways for numerous nucleophilic substitution reactions.

Conversion to 4,4'-Bis(chloromethyl)biphenyl

The most common halogenation reaction for 4,4'-Bis(hydroxymethyl)biphenyl is its conversion to 4,4'-Bis(chloromethyl)biphenyl. While this compound is often synthesized directly via the chloromethylation of biphenyl using paraformaldehyde and hydrogen chloride with a Lewis acid catalyst like zinc chloride, the direct chlorination of 4,4'-Bis(hydroxymethyl)biphenyl is also a viable synthetic route. patsnap.comgoogle.comgoogle.com This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid. The resulting 4,4'-Bis(chloromethyl)biphenyl is a white crystalline solid. caloongchem.comschultzchem.com

Table 2: Physicochemical Properties of 4,4'-Bis(chloromethyl)biphenyl

| Property | Value |

|---|---|

| CAS Number | 1667-10-3 nih.gov |

| Molecular Formula | C₁₄H₁₂Cl₂ nih.gov |

| Molecular Weight | 251.15 g/mol caloongchem.comnbinno.com |

| Appearance | White crystalline powder caloongchem.comschultzchem.com |

| Melting Point | 126 °C (decomposes) caloongchem.comnbinno.com |

| Boiling Point | 184 °C @ 0.2 mmHg nbinno.com |

This table presents key properties of the chlorinated derivative.

Utility of Halogenated Intermediates in Further Transformations

4,4'-Bis(chloromethyl)biphenyl is a highly versatile intermediate due to the reactivity of its benzylic chloride groups. phasetransfer.com These groups are excellent substrates for Sₙ2 reactions, allowing for the introduction of a wide variety of functional groups.

Key applications include:

Synthesis of Fluorescent Whitening Agents: It is a critical intermediate for producing stilbene-based fluorescent whitening agents like CBS-X and CBS-127, which are used extensively in the textile and paper industries. caloongchem.comschultzchem.comnbinno.com

Polymer and Materials Science: It serves as a monomer or cross-linking agent in the synthesis of various polymers, including polyimides, polyurethanes, and specialty resins. google.comnbinno.com High-purity grades are used to synthesize liquid crystal compounds. google.com

Synthesis of Viologen-Based Ionic Polymers: It reacts with 4,4'-bipyridine (B149096) in a Menshutkin reaction to form crystalline viologen-based porous ionic polymers. rsc.org These materials have shown promise as catalysts for CO₂ fixation. rsc.org

General Organic Synthesis: It is a precursor for a broad range of biphenyl derivatives by reaction with nucleophiles such as cyanides (to form dinitriles), alkoxides (to form ethers), and carboxylates (to form esters). phasetransfer.com

Metal-Catalyzed Coupling and Cross-Coupling Reactions

While the biphenyl core of 4,4'-Bis(hydroxymethyl)biphenyl is already formed, its derivatives can participate in metal-catalyzed coupling reactions to create more complex structures. For instance, the halogenated intermediate, 4,4'-Bis(chloromethyl)biphenyl, can be used in reactions like the Suzuki or Sonogashira couplings, although this application is less common than its use in nucleophilic substitutions. A more relevant example is the synthesis of the parent compound itself or its analogs through coupling reactions. For example, 4-hydroxymethylbiphenyl can be synthesized via a Suzuki cross-coupling reaction between a 4-hydroxymethyl-substituted halo-benzene and phenylboronic acid, catalyzed by a palladium complex. google.com This highlights the power of metal-catalyzed reactions in constructing the fundamental biphenyl skeleton which can then be functionalized.

Supramolecular Interactions and Hydrogen Bonding Networks in Solid State

In the solid state, the hydroxyl groups can act as both hydrogen bond donors (the H atom) and acceptors (the O atom). This allows for the formation of robust intermolecular hydrogen bonds, where molecules link together to form chains, sheets, or three-dimensional networks. libretexts.org The linear and directional nature of these hydrogen bonds, combined with the rigid biphenyl spacer, leads to highly ordered crystalline structures. The specific arrangement maximizes the hydrogen bonding interactions, influencing physical properties like melting point and solubility. libretexts.org In polymers derived from its halogenated counterpart, such as viologen-based ionic polymers, hydrogen-bonded water molecules can become an integral part of the crystalline structure, influencing the material's catalytic properties. rsc.org

Polymer Chemistry and Macromolecular Applications of 4,4 Bis Hydroxymethyl Biphenyl

Monomeric Utility in Polymerization Processes

The bifunctional nature of 4,4'-Bis(hydroxymethyl)biphenyl, possessing two primary alcohol groups at opposite ends of a rigid aromatic backbone, makes it a valuable monomer for step-growth polymerization. Its incorporation into polymer chains imparts desirable properties such as thermal stability, mechanical strength, and liquid crystallinity.

Precursor for High-Performance Polymers

The rigid and linear structure of the biphenyl (B1667301) unit is a key feature in the design of high-performance polymers. When integrated into a polymer backbone, this moiety enhances the material's thermal stability and can induce liquid crystalline behavior. For instance, the synthesis of thermotropic liquid crystalline polyurethanes has been achieved through the polyaddition reaction of biphenyl-containing diols with diisocyanates. These materials exhibit ordered phases and possess decomposition temperatures often exceeding 300°C. The inclusion of the biphenyl structure is crucial for achieving the high glass transition temperatures (Tg) and thermal resistance characteristic of high-performance polymers like aromatic polyamides and polyimides. nih.govnih.gov

The introduction of biphenyl mesogens into polymer structures is a known strategy to enhance their intrinsic thermal conductivities. rsc.org While direct studies on 4,4'-Bis(hydroxymethyl)biphenyl are specific, the principle of using biphenyl units to create polymers with superior thermal and mechanical properties is well-established. For example, polyesters derived from the related monomer 3,4-Bis(hydroxymethyl)furan have shown that the rigid aromatic core contributes to higher thermal stability. nih.gov

Integration into Polycondensation and Addition Polymerization Systems

4,4'-Bis(hydroxymethyl)biphenyl is well-suited for integration into various polymerization systems, most notably polycondensation and addition polymerization.

In polycondensation reactions , the hydroxyl groups of 4,4'-Bis(hydroxymethyl)biphenyl can react with carboxylic acids or, more commonly, their more reactive derivatives like diacid chlorides, to form polyesters. researcher.liferesearchgate.net This type of interfacial polymerization, often carried out at room temperature, can lead to high yields of aromatic polyesters. researcher.life The reaction involves the step-wise formation of ester linkages, building up a polymer chain that incorporates the rigid biphenyl unit. A similar approach has been used to synthesize polythioesters from the sulfur analog, 4,4′-bis(mercaptomethyl)biphenyl, by reacting it with various diacyl chlorides. azom.com Enzymatic polymerization has also emerged as a sustainable method for producing polyesters from diols like 4,4'-Bis(hydroxymethyl)biphenyl, offering a green alternative to traditional chemical catalysis. nih.gov

In addition polymerization , specifically in the synthesis of polyurethanes, diols like 4,4'-Bis(hydroxymethyl)biphenyl can function as chain extenders. researchgate.netrsc.org In this role, the diol reacts with a diisocyanate-terminated prepolymer. This reaction links the prepolymer chains, forming "hard segments" within the polyurethane structure due to the rigidity of the biphenyl unit. These hard segments physically cross-link the softer, more flexible polymer domains, significantly enhancing the mechanical properties, such as tensile strength and hardness, of the resulting elastomer. researchgate.netgantrade.com Aromatic diols are particularly effective in this capacity, often improving performance at elevated temperatures compared to aliphatic diols. gantrade.com

Cross-linking Agent in Polymer Network Formation

Beyond its role in creating linear polymer chains, 4,4'-Bis(hydroxymethyl)biphenyl can act as a cross-linking agent to form three-dimensional polymer networks. Cross-linking agents create covalent bonds between polymer chains, transforming thermoplastics into thermosets with enhanced mechanical strength, thermal stability, and chemical resistance. google.com

The two hydroxyl groups of 4,4'-Bis(hydroxymethyl)biphenyl can react with functional groups in other polymer systems. For example, it can be used as a co-curing agent in epoxy resin formulations. rsc.orgresearchgate.net The hydroxyls can react with the epoxide rings, integrating the rigid biphenyl structure into the cured epoxy network. This not only connects the polymer chains but also enhances the properties of the final material. The incorporation of biphenyl structures into epoxy resins has been shown to improve thermal conductivity. rsc.orgresearchgate.net Similarly, in polyurethane systems, using a diol like 4,4'-Bis(hydroxymethyl)biphenyl in sufficient quantities can lead to a densely cross-linked network, creating a rigid and robust material.

Stabilization Mechanisms within Polymeric Matrices

The incorporation of rigid aromatic structures into a polymer backbone is a recognized strategy for enhancing the thermal stability of the material. The introduction of phenyl groups into a polymer has been shown to increase its decomposition temperature. researchgate.net The biphenyl unit in 4,4'-Bis(hydroxymethyl)biphenyl is particularly effective in this regard.

Development of Hyper-Cross-Linked Polymers (HCPs)

A significant application of biphenyl derivatives is in the synthesis of hyper-cross-linked polymers (HCPs). These materials are a special class of porous polymers characterized by a high degree of cross-linking, which creates a permanent, rigid microporous structure with a very high surface area.

Synthesis from Biphenyl Derivatives (e.g., 4,4'-bis(methoxymethyl)biphenyl)

While 4,4'-Bis(hydroxymethyl)biphenyl itself can be used, its derivative, 4,4'-bis(methoxymethyl)biphenyl, is commonly employed for synthesizing HCPs through a self-condensation reaction. nih.govresearcher.life This process typically involves dissolving the monomer in a suitable solvent like 1,2-dichloroethane (B1671644) and then initiating the hyper-cross-linking by adding a catalyst. researcher.life

The reaction is a Friedel-Crafts-type alkylation where the methoxymethyl groups are activated by a catalyst and react with the aromatic rings of other monomer units, creating a vast, interconnected network. A variety of Brønsted and Lewis acid catalysts have been proven effective for this polymerization.

Catalysts and Resulting Properties for HCPs from 4,4'-bis(methoxymethyl)biphenyl

| Catalyst | Catalyst Type | Resulting Polymer Designation | BET Surface Area (SSABET) | Reference |

|---|---|---|---|---|

| Triflic acid (CF3SO3H) | Brønsted Acid | BMMBP-T | High | researcher.life |

| Sulfuric acid (H2SO4) | Brønsted Acid | BMMBP-S | Effective | researcher.life |

| p-Toluenesulfonic acid (p-TSA) | Solid Brønsted Acid | BMMBP-P | Effective | researcher.liferesearchgate.net |

| Iron(III) chloride (FeCl3) | Lewis Acid | - | Up to 1380 m2 g–1 | nih.gov |

The use of a solid acid catalyst like p-TSA is particularly advantageous as it can be recovered and reused for multiple polymerization cycles, making the process more sustainable. researcher.life The resulting HCPs are microporous and often possess some mesoporosity, leading to high total pore volumes. nih.gov The stability of the biphenyl moiety is considered an important factor for the successful formation of these porous networks. researchgate.net

Influence of Biphenyl Moieties on Porous Network Formation

The rigid and linear structure of the biphenyl moiety, as provided by 4,4'-Bis(hydroxymethyl)biphenyl, is instrumental in the formation of porous organic polymers (POPs). These materials are characterized by their high surface areas and permanent porosity, making them suitable for applications in gas storage, separation, and catalysis. The biphenyl unit acts as a rigid strut, preventing the collapse of the polymer network and thus ensuring the presence of accessible pores.

The synthesis of these porous networks often involves the conversion of the hydroxymethyl groups of 4,4'-Bis(hydroxymethyl)biphenyl into more reactive species, such as chloromethyl groups, to facilitate polymerization. For instance, the resulting 4,4'-bis(chloromethyl)biphenyl can undergo Friedel-Crafts alkylation reactions, a common method for creating hypercrosslinked polymers (HCPs). rsc.org In this process, the biphenyl units are linked together by methylene (B1212753) bridges, creating a robust, three-dimensional network. The inherent rigidity of the biphenyl linker contributes to the formation of micropores and, in some cases, hierarchical pore structures. researchgate.net

Research has shown that the choice of monomer, including those with biphenyl structures, directly influences the properties of the resulting porous polymer. For example, the use of biphenyl analogues in polymer synthesis can lead to materials with high BET surface areas, sometimes exceeding 2400 m²/g. rsc.org The π-π stacking interactions between the biphenyl moieties can also play a role in the ordering of the polymer network, further influencing its porosity and properties. nih.gov

Table 1: Properties of Porous Polymers Derived from Biphenyl Analogs

| Monomer Type | Polymerization Method | Resulting Pore Characteristics | Max. BET Surface Area (m²/g) | Reference |

|---|---|---|---|---|

| Biphenyl Analogue (e.g., 4,4'-dicyanobiphenyl) | Ionothermal Synthesis | Amorphous network, Type IV isotherm | 2475 | rsc.org |

| Bis(chloromethyl)biphenyl (BCMBP) | Friedel-Crafts Alkylation | Hypercrosslinked network | Not specified | rsc.org |

Application in Liquid Crystalline Polymer Systems

The biphenyl group is a well-established mesogen, a fundamental component that induces liquid crystalline behavior in polymers. nih.gov The incorporation of the 4,4'-biphenyl unit, derived from monomers like 4,4'-Bis(hydroxymethyl)biphenyl or its derivatives, into a polymer backbone or as a side chain can lead to the formation of thermotropic liquid crystalline polymers (LCPs). These materials exhibit ordered phases between their solid and isotropic liquid states, which is the basis for many of their advanced applications.

Polymers containing biphenyl moieties can form various liquid crystalline phases, such as nematic and smectic phases. nih.govresearchgate.net For example, a thermotropic liquid crystalline polyurethane synthesized from 4,4'-bis(6-hydroxyhexoxy)biphenyl, a derivative of 4,4'-dihydroxybiphenyl (B160632), was shown to exhibit a nematic phase with a wide mesophase temperature range. researchgate.net The rigidity and linearity of the biphenyl unit are key to the formation of these ordered structures.

Table 2: Phase Behavior of Biphenyl-Containing Liquid Crystalline Polymers

| Polymer System | Biphenyl Derivative | Observed LC Phase(s) | Key Finding | Reference |

|---|---|---|---|---|

| Polyurethane | 4,4'-bis(6-hydroxyhexoxy)biphenyl | Nematic | Wide mesophase temperature range and high thermal stability (>300°C). | researchgate.net |

| Methacrylate SCLCPs | Poly[ethyl 4′-((n-(methacryloyloxy)alkyl)oxy)-[1,1′-biphenyl]-4-carboxylate]s | Smectic E, Smectic A | Phase transitions show an odd-even effect with varying spacer length. | rsc.org |

Role in Fluorescent Whitening Agent Polymers

Fluorescent whitening agents (FWAs), or optical brighteners, function by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum, leading to a whiter appearance of materials like textiles, papers, and plastics. softbeam.netncsu.edu Many FWAs are based on molecules with extended π-conjugated systems, and biphenyl derivatives are a key class of compounds used for this purpose. softbeam.net

The biphenyl core in 4,4'-Bis(hydroxymethyl)biphenyl provides a structural foundation for creating fluorescent molecules. While 4,4'-dihydroxybiphenyl itself shows fluorescence, its derivatives are often used to create more effective FWAs. nih.gov For example, stilbene (B7821643) derivatives, which contain a core structure related to biphenyl, are widely used. Specifically, 4,4'-bis(styryl)biphenyls are employed in washing powders for their strong brightening effect on cotton. softbeam.net

Polymers can be designed to incorporate these fluorescent biphenyl moieties. A polyacrylate derived from 4-biphenylmethanol, a closely related compound, was shown to be a fluorescent material with emission in the UV-green region. nih.gov This demonstrates that the biphenyl group can be integrated into a polymer chain while retaining its desirable optical properties. The synthesis of polymeric FWAs can offer advantages such as improved water solubility and better performance as surface-sizing agents in the paper industry. ncsu.edu

Advanced Polymerization Strategies (e.g., Gilch Polymerization)

Gilch polymerization is a key method for synthesizing poly(p-phenylene vinylene)s (PPVs) and their derivatives, which are important conjugated polymers used in applications like organic light-emitting diodes (OLEDs). This polymerization typically involves the reaction of a bis(halomethyl)aromatic monomer with a strong base. Monomers derived from 4,4'-Bis(hydroxymethyl)biphenyl, such as 4,4'-bis(chloromethyl)biphenyl or 4,4'-bis(bromomethyl)biphenyl, are suitable precursors for this reaction.

The mechanism of Gilch polymerization has been a subject of study, and research on biphenyl-type monomers has provided significant insights. For instance, the polymerization of an extremely twisted biphenyl monomer allowed for the identification of a p-biquinodimethane species as an intermediate, supporting a mechanism that involves both radical and anionic chain growth. rsc.org While the polymer yield for Gilch polymerization of some biphenyl monomers is around 60%, it remains a viable route to high molecular weight conjugated polymers. rsc.org

The use of Gilch polymerization with biphenyl monomers opens up possibilities for creating novel materials with tailored electronic and optical properties. The biphenyl unit within the polymer backbone influences the final properties of the conjugated polymer, such as its emission spectrum and charge transport characteristics.

Materials Science Applications of 4,4 Bis Hydroxymethyl Biphenyl Derived Architectures

Tailored Properties in Specialty Chemicals and Functional Materials

4,4-Bis(hydroxymethyl)biphenyl serves as a fundamental component in the synthesis of various functional materials and specialty chemicals. chemscene.com The presence of two primary alcohol functional groups allows it to act as a diol monomer. chemscene.com These hydroxyl groups can readily undergo esterification, etherification, or conversion to other functional groups, enabling the integration of the rigid biphenyl (B1667301) unit into polymer backbones. This process is crucial for producing specialty polymers such as polyesters and polyurethanes.

The incorporation of the BHMB moiety into these polymers imparts specific, desirable characteristics:

Enhanced Thermal Stability: The rigid biphenyl structure contributes to a higher glass transition temperature (Tg) and improved thermal stability of the resulting polymer.

Mechanical Strength: The stiffness of the biphenyl unit enhances the modulus and strength of the material.

Liquid Crystallinity: The linear, rod-like shape of the molecule is conducive to the formation of liquid crystalline phases in polymers, a critical property for high-performance fibers and films.

By chemically modifying the hydroxymethyl groups, researchers can fine-tune the solubility, processability, and final properties of the materials to meet the demands of specific applications, from high-temperature plastics to advanced composites.

Components in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The biphenyl core is a common structural motif in materials designed for organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). chemscene.com Derivatives of the biphenyl structure are utilized in various layers of an OLED device, including the hole transport layer (HTL), the electron transport layer (ETL), and as host materials in the emissive layer (EML). nih.govresearchgate.net

A key application is in the development of host materials for phosphorescent OLEDs (PhOLEDs). These host materials form a matrix for phosphorescent dopants (emitters). An effective host must have a high triplet energy to prevent energy back-transfer from the dopant, as well as balanced charge transport properties (bipolarity) to ensure efficient electron-hole recombination within the emissive layer. nih.gov

For instance, a derivative featuring a biphenyl core with triazole moieties, 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP), has been synthesized and demonstrated as a high-performance bipolar host for blue PhOLEDs. nih.gov The wide bandgap (4.0 eV) and high triplet energy (3.0 eV) of BTBP make it an effective host for blue emitters like FIrpic. nih.gov Devices using this biphenyl-based host have achieved outstanding performance metrics. nih.gov

Performance of a Blue Phosphorescent OLED Using a Biphenyl-Core Host Material (BTBP)

| Performance Metric | Achieved Value | Reference |

|---|---|---|

| Maximum Current Efficiency | 65.9 cd/A | nih.gov |

| Maximum Power Efficiency | 62.8 lm/W | nih.gov |

| Maximum External Quantum Efficiency (EQE) | 30.2% | nih.gov |

The success of materials like BTBP and the widely used 4,4-Bis(carbazol-9-yl)-2,2-biphenyl (CBP) underscores the importance of the biphenyl scaffold in creating stable and efficient host materials for next-generation displays and lighting. nih.govrsc.org

Host-Guest Systems and Inclusion Chemistry

The well-defined geometry of biphenyl derivatives makes them excellent candidates for constructing host molecules in supramolecular chemistry. These hosts can selectively encapsulate smaller "guest" molecules, forming stable host-guest inclusion complexes driven by non-covalent interactions.

Host molecules structurally similar to BHMB, such as 1,4-bis(diphenylhydroxymethyl)benzene, are known as "wheel-and-axle" hosts. researchgate.netacs.org These molecules can crystallize to form lattice-type structures with channels or cavities capable of including guest molecules. The host-guest ratio and the stability of the resulting complex are governed by factors like size, shape, and chemical complementarity between the host and guest. researchgate.net Single-crystal X-ray diffraction studies have revealed that hydrogen bonding between the host's hydroxyl groups and functional groups on the guest molecule (e.g., nitrogen atoms in pyridines) is a critical interaction that dictates selectivity. acs.org

Furthermore, biphenyl units can act as linkers in more complex host systems. For example, two cyclen rings bridged by a 4,4'-biphenyl group can form complexes with metal ions like Ag⁺. nih.gov Depending on the stoichiometry, these systems can form 1:1 or 1:2 (ligand:metal) complexes. nih.gov Dynamic NMR studies of these systems show that the rotational freedom of the side arms is restricted, indicating a well-defined and structured complex. nih.gov The structural and dynamic behavior of these complexes is a direct result of the biphenyl linker's length and rigidity. nih.gov

Examples of Biphenyl-Type Host-Guest Systems

| Host Molecule Type | Guest Molecule(s) | Key Findings | Reference |

|---|---|---|---|

| 1,4-Bis(diphenylhydroxymethyl)benzene (Wheel-and-Axle) | Pyridine (B92270), Methylpyridines | Host demonstrates high selectivity for specific guests based on the efficiency of (host)O−H···N(guest) hydrogen bonding. | acs.org |

| Bis-cyclen with 4,4'-biphenyl linker | Silver Ions (Ag⁺) | Forms 1:1 and 1:2 complexes with restricted side arm rotation, indicating a structurally organized system. | nih.gov |

| 1,4-Bis(diphenylhydroxymethyl)benzene (Wheel-and-Axle) | Dioxane, Morpholine (B109124), Piperidine (B6355638) | Forms 1:2 host:guest complexes; host shows significant affinity for morpholine and piperidine in mixtures. | researchgate.net |

The release of guest molecules from a host-guest complex, or desorption, is a crucial aspect of their function, particularly for applications in separation or controlled release. Since these complexes are held together by non-covalent forces, guest desorption can typically be triggered by stimuli such as heat. Thermal analysis experiments have shown that the thermal stability of a complex correlates with the host's affinity for the guest; complexes with less-favored guests desorb at lower temperatures. researchgate.net

A significant advantage of these crystalline host-guest systems is the integrity of the host matrix. After the guest is released, the host lattice can often be recovered and reused to capture more guest molecules. scispace.comnorthwestern.edu This recyclability is a hallmark of well-designed supramolecular systems and is essential for practical applications in chemical separations and purification.

Applications in Self-Assembled Structures and Supramolecular Materials

Self-assembly is a process where molecular components spontaneously organize into ordered structures through non-covalent interactions. The rigid and linear geometry of the 4,4'-biphenylene unit makes it an ideal building block for creating complex supramolecular architectures. whiterose.ac.uk

A prominent example is the template-directed synthesis of molecular squares, such as cyclobis(paraquat-4,4'-biphenylene). scispace.comnorthwestern.edu In this process, the linear biphenyl-containing components are assembled around a π-electron-rich template molecule. scispace.com The formation of the final, mechanically-interlocked square structure is driven by a combination of π-π stacking, hydrogen bonding, and charge-transfer interactions between the building blocks and the template. northwestern.edu This strategy allows for the efficient construction of sophisticated supramolecular structures that would be exceedingly difficult to prepare through traditional covalent synthesis. scispace.com Such self-assembled materials are at the forefront of research for molecular electronics, sensing, and catalysis.

Bio-Inspired Material Design and Synthesis (General)

Bio-inspired materials science seeks to create novel materials by mimicking the design principles found in nature. lbl.gov Natural materials often achieve remarkable properties, such as self-healing, adhesion, and toughness, through the precise arrangement of simple chemical motifs. lbl.govnih.gov

While BHMB itself is not a natural product, its derivatives can be designed to incorporate bio-inspired functionalities. For example, the blue mussel achieves its incredible underwater adhesion and self-healing capabilities through the chemistry of polyphenolic moieties (like DOPA), which use catechol groups to form reversible coordination bonds with metal ions. nih.gov The hydroxyl groups on the BHMB scaffold provide a platform to attach similar functional groups. By functionalizing the stable biphenyl core with moieties capable of dynamic bonding (e.g., metal chelation, hydrogen bonding networks), it is possible to design new polymers and materials with bio-inspired properties like self-healing or stimuli-responsiveness. nih.gov The biphenyl unit would provide the structural integrity, while the appended functional groups would impart the dynamic, "smart" behavior inspired by biological systems. mdpi.com

Table of Mentioned Compounds

| Chemical Name | Other Names / Abbreviation | Molecular Formula |

| This compound | BHMB, 4,4'-Biphenyldimethanol | C₁₄H₁₄O₂ |

| 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl | BTBP | Not provided |

| Iridium(III)bis[4,6-di-fluorophenyl-pyridinato-N,C2]picolinate | FIrpic | Not provided |

| 4,4-Bis(carbazol-9-yl)-2,2-biphenyl | CBP | C₃₆H₂₄N₂ |

| 1,4-bis(diphenylhydroxymethyl)benzene | C₃₂H₂₆O₂ | |

| Pyridine | C₅H₅N | |

| Cyclen | C₈H₂₀N₄ | |

| Silver Ion | Ag⁺ | Ag⁺ |

| Cyclobis(paraquat-4,4'-biphenylene) | C₃₈H₃₆N₄ | |

| 3,4-dihydroxyphenylalanine | DOPA | C₉H₁₁NO₄ |

Computational and Theoretical Investigations of 4,4 Bis Hydroxymethyl Biphenyl Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a cornerstone of computational chemistry, used to model the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal information about conformational changes, intermolecular interactions, and thermodynamic properties. While specific, extensive MD studies on 4,4'-Bis(hydroxymethyl)biphenyl are not widely published, the methodologies are well-established and have been applied to very similar systems, providing a clear framework for how such investigations are conducted.

Force Field Development and Validation (e.g., UNI-FF, OPLS)

The accuracy of any MD simulation is fundamentally dependent on the quality of its force field—a set of mathematical functions and parameters that describe the potential energy of the system. wikipedia.org A force field defines bond lengths, angles, dihedrals, and non-bonded interactions like van der Waals and electrostatic forces. neutron-sciences.org For a molecule like 4,4'-Bis(hydroxymethyl)biphenyl, standard force fields such as OPLS (Optimized Potentials for Liquid Simulations) or general-purpose force fields like UNI-FF can be employed. nih.gov

The process of using a force field involves:

Parameterization: Assigning parameters (e.g., equilibrium bond lengths, force constants, partial atomic charges) to each atom type in the molecule. wikipedia.org While many parameters for standard functional groups are transferable, specific parameters, especially for dihedral angles around the biphenyl (B1667301) linkage and for the hydroxymethyl groups, may require custom development or validation to accurately reflect the molecule's unique electronic and steric properties. acs.org

Validation: The chosen force field must be validated by comparing simulation results with known experimental data. For a crystalline material, this would involve checking if the simulation can reproduce the experimental crystal structure, density, and other bulk properties. For studies involving host-guest systems, validation might include reproducing experimental binding energies or desorption temperatures. nih.gov

In a study on the closely related compound 4,4'-bis(diphenylhydroxymethyl)biphenyl, researchers utilized both the UNI-FF and OPLS all-atom force fields to calculate potential energies, demonstrating the application of these standard tools to complex biphenyl systems. nih.gov

Conformational Dynamics and Trajectory Analysis

One of the key strengths of MD simulations is the ability to explore the conformational landscape of a molecule. For 4,4'-Bis(hydroxymethyl)biphenyl, the most significant conformational degree of freedom is the torsion angle between the two phenyl rings. The planarity of the biphenyl system is a delicate balance between the stabilizing effect of π-conjugation across the rings and the destabilizing steric repulsion between the ortho-hydrogens. ic.ac.uk

Trajectory analysis from an MD simulation can reveal:

The distribution of the dihedral angle between the phenyl rings, indicating the most stable conformations.

The rotational dynamics of the hydroxymethyl (-CH₂OH) groups.

The formation and lifetime of intra- and intermolecular hydrogen bonds involving the hydroxyl groups.

Simulations of biphenyl derivatives often show that the molecule is non-planar in the gas phase or in solution, with a characteristic twist angle. Analysis of the simulation trajectory provides a time-resolved view of these motions and the transitions between different conformational states. beilstein-journals.org

Simulating Host-Guest Interactions and Desorption Processes

The hydroxyl groups of 4,4'-Bis(hydroxymethyl)biphenyl make it a potential host molecule for forming inclusion compounds with suitable guest molecules through hydrogen bonding. MD simulations are exceptionally well-suited to study the dynamics of such host-guest systems.

A notable MD study on 4,4'-bis(diphenylhydroxymethyl)biphenyl, which serves as an excellent model, investigated its interaction with acetone (B3395972) as a guest molecule. nih.gov The simulations provided detailed insights into:

Hydrogen Bond Dynamics: The study sampled the formation of hydrogen-bonded aggregates between the host's hydroxyl groups and the guest's carbonyl oxygen. It revealed the persistence and fluxional nature of the crucial O-H···O=C hydrogen bond. nih.gov

Guest Molecule Motion: Within the crystalline host lattice, extensive MD runs at various temperatures described the thermal motion and reorientation of the acetone guest molecule inside its cavity. nih.gov

Desorption Process: The simulation was used to monitor the loss of guest molecules at the experimental desorption temperature. The study found that upon removal of the guest molecules, the host's crystalline matrix rapidly lost its order. nih.gov This suggests that the guest molecules are essential for stabilizing the crystal structure of the inclusion compound.

These findings illustrate how MD simulations can be used to understand the stability of host-guest complexes and the mechanism of guest release at a molecular level.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. eurjchem.com It is a powerful tool for predicting a wide range of molecular properties, including optimized geometries, reaction energies, and electronic characteristics, with a good balance of accuracy and computational cost. nih.gov

Electronic Structure and Property Prediction

DFT calculations are routinely used to determine the fundamental electronic properties of molecules like 4,4'-Bis(hydroxymethyl)biphenyl. These studies typically involve geometry optimization to find the lowest energy structure, followed by calculation of various electronic descriptors. eurjchem.comresearchgate.net

Key properties predicted by DFT include:

Optimized Geometry: DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy, which can be compared with experimental data from X-ray crystallography. eurjchem.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and optical properties. researchgate.net A large gap implies high stability, whereas a small gap suggests the molecule will be more reactive. eurjchem.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. For 4,4'-Bis(hydroxymethyl)biphenyl, the oxygen atoms of the hydroxyl groups are expected to be regions of negative potential. researchgate.net

The table below shows representative FMO data from a DFT study on a related biphenyl derivative, 4,4'-dimethoxy-1,1-biphenyl, which illustrates the typical values obtained from such calculations. researchgate.net

| Property | Value (eV) |

| EHOMO | -6.21 |

| ELUMO | -1.64 |

| Energy Gap (ΔE) | 4.57 |

| Table 1: Representative Frontier Molecular Orbital energies calculated via DFT for a related biphenyl system. |

Quantum Chemical Descriptors and Reactivity Indices

From the fundamental properties calculated by DFT, a range of quantum chemical descriptors can be derived to provide a more quantitative measure of reactivity. These indices help in predicting how the molecule will behave in chemical reactions.

Based on the HOMO and LUMO energies, several key reactivity indices can be calculated:

Ionization Potential (I): Approximated as -EHOMO. It represents the energy required to remove an electron.

Electron Affinity (A): Approximated as -ELUMO. It is the energy released when an electron is added.

Electronegativity (χ): A measure of the power of an atom or group to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." eurjchem.com

Global Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = χ² / 2η.

The following table presents calculated values for these descriptors for a model biphenyl system, demonstrating how DFT provides a detailed picture of chemical reactivity.

| Quantum Chemical Descriptor | Formula | Representative Value |

| Ionization Potential (I) | -EHOMO | 6.21 eV |

| Electron Affinity (A) | -ELUMO | 1.64 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.925 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.285 eV |

| Global Softness (S) | 1 / 2η | 0.219 eV⁻¹ |

| Electrophilicity Index (ω) | χ² / 2η | 3.37 eV |

| Table 2: Quantum chemical descriptors derived from DFT calculations for a representative biphenyl system. |

These computational approaches provide a detailed, atomistic understanding of 4,4'-Bis(hydroxymethyl)biphenyl that complements experimental findings and can guide the design of new materials and applications.

Aromaticity Assessment (e.g., NICS(0), ACID plots)

Aromaticity is a key concept in chemistry used to describe the unique stability and reactivity of cyclic, planar molecules with delocalized π-electron systems. Computational chemistry provides powerful tools to quantify this property. One of the most widely used methods is the Nucleus-Independent Chemical Shift (NICS) calculation. scispace.com NICS values are determined by calculating the magnetic shielding at a specific point, typically the geometric center of a ring (NICS(0)) or at a point above the ring plane (e.g., NICS(1)). scispace.com A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests an antiaromatic character. For a more nuanced analysis, the out-of-plane zz-component of the shielding tensor (NICSzz) is often considered a superior descriptor of aromaticity. scispace.com

Spectroscopic Property Prediction (e.g., Absorption/Emission Wavelengths)

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, such as their maximum absorption (λ_max) and emission wavelengths. Time-Dependent Density Functional Theory (TD-DFT) is a prominent technique used for calculating the electronic excited states of molecules. nih.gov These calculations provide insights into the energies of electronic transitions, which correspond to the absorption of light, and can help predict the resulting UV-Vis absorption spectra.

For 4,4'-Bis(hydroxymethyl)biphenyl, TD-DFT calculations can be employed to model its electronic transitions, such as π → π* transitions within the biphenyl backbone. The accuracy of these predictions often depends on the choice of the functional and basis set used in the calculation. nih.gov By analyzing the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the nature of the charge transfer associated with these transitions can be elucidated. researchgate.net For instance, studies on related biphenyl derivatives have utilized DFT and TD-DFT to correlate optimized geometries with electronic structures and spectral properties. nih.gov Such computational approaches are critical for designing molecules with specific optical properties for applications in materials science and photonics. researchgate.net

Theoretical Modeling of Charge Transport and Mobility

The transport of charge through organic molecules is a fundamental process in organic electronics. Theoretical models provide a framework for understanding the mechanisms that govern charge mobility, which can be dominated by either wave-like (band) transport or localized hopping, depending on factors like temperature and electronic coupling.

Marcus theory, developed by Rudolph A. Marcus, is a cornerstone for describing the rates of electron transfer reactions between a donor and an acceptor species. wikipedia.org The theory was initially formulated for outer-sphere electron transfer, where the reacting species are weakly coupled and only undergo a change in charge without significant structural alterations. wikipedia.org20.210.105 It provides a formula for the Gibbs free energy of activation (ΔG‡) based on the reaction's Gibbs free energy (ΔG°) and the reorganization energy (λ). libretexts.orgprinceton.edu

The reorganization energy (λ) is a crucial parameter, defined as the energy required to structurally reorganize the system from the initial to the final state's geometry without the actual charge transfer occurring. princeton.edu It has two components: the inner-sphere reorganization energy (changes in bond lengths and angles within the reacting molecules) and the outer-sphere reorganization energy (reorientation of solvent molecules). libretexts.org

The rate constant (k_ET) for electron transfer is given by the Marcus equation: k_ET = A * exp(- (λ + ΔG°)^2 / (4λk_B T))

This equation reveals a parabolic relationship between the logarithm of the electron transfer rate and the driving force (–ΔG°). libretexts.org A key prediction of Marcus theory is the "inverted region," where the reaction rate surprisingly decreases as the reaction becomes highly exergonic (very negative ΔG°). princeton.edu This phenomenon was experimentally verified decades after its theoretical prediction. princeton.edu

For systems involving 4,4'-Bis(hydroxymethyl)biphenyl, Marcus theory can be applied to model intramolecular or intermolecular electron transfer processes. By computationally determining the reorganization energies and driving forces, it is possible to predict charge transfer rates, providing essential insights for the design of organic electronic materials.

Ionization Potential (IP) and Electron Affinity (EA) are fundamental electronic properties that dictate the charge injection and transport characteristics of a material. The IP is the minimum energy required to remove an electron from a neutral molecule, while the EA is the energy released when an electron is added. These values correspond to the energies of the HOMO and LUMO, respectively, within the framework of Koopmans' theorem, although more accurate values are obtained from ΔSCF (delta self-consistent field) calculations.

Computational methods, particularly DFT, are widely used to predict IP and EA. For the parent biphenyl molecule, the ionization potential has been reported to be approximately 7.95 eV. nih.gov Theoretical studies on biphenyl have yielded calculated IP values in close agreement with experimental data. The addition of hydroxymethyl groups to the biphenyl scaffold, as in 4,4'-Bis(hydroxymethyl)biphenyl, would be expected to influence these values. The -CH2OH group can act as a weak electron-donating group, which would typically lead to a decrease in the ionization potential compared to unsubstituted biphenyl. Precise values for the substituted compound would require specific quantum chemical calculations.

Conformational Analysis and Energy Minimization

The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and function. Computational chemistry offers powerful tools for exploring the potential energy surface of a molecule to identify stable conformers and the energy barriers between them.

The geometry of biphenyl and its derivatives is characterized by the torsional or dihedral angle between the planes of the two phenyl rings. This angle results from a balance between two opposing effects: steric repulsion between the ortho-hydrogens on each ring, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar conformation.

For the parent biphenyl molecule, computational studies have shown that the ground state (S₀) is non-planar. eurjchem.com In the excited state (S₁), however, the geometry shifts towards a more planar, quinoidal structure. eurjchem.com This change is driven by the altered electronic distribution upon excitation, which increases the double-bond character of the central C-C bond. This flattening of the molecule upon excitation is a key feature of the biphenyl chromophore.

The geometries of the ground and excited states can be precisely determined using computational geometry optimization techniques. scispace.com These calculations seek to find the minimum energy structure on the potential energy surface for a given electronic state. For 4,4'-Bis(hydroxymethyl)biphenyl, the same fundamental principles apply. The ground state is expected to have a non-planar biphenyl core, while electronic excitation would lead to a more planar and rigid structure.

The table below summarizes representative calculated geometric parameters for the parent biphenyl molecule, which serves as a model for the core structure of 4,4'-Bis(hydroxymethyl)biphenyl.

Table 1: Calculated Geometric Parameters for Biphenyl

| State | Dihedral Angle (°) | C-C Inter-ring Bond Length (Å) |

|---|---|---|

| Ground State (S₀) | ~40-42 | ~1.50 |

This interactive table provides typical values for the parent biphenyl molecule based on computational studies. The exact values can vary depending on the level of theory and basis set used.

Solvent Effects in Computational Models (e.g., Polarizable Continuum Models)

In computational chemistry, understanding the influence of the solvent environment on a molecule's properties and behavior is critical. For 4,4'-Bis(hydroxymethyl)biphenyl, a molecule with polar hydroxymethyl groups, the surrounding solvent can significantly affect its conformational stability, electronic structure, and reactivity. Polarizable Continuum Models (PCMs) are a widely used class of implicit solvation models that treat the solvent as a continuous medium with a specific dielectric constant, offering a computationally efficient way to account for bulk solvent effects. nih.gov

The core principle of PCM is to place the solute molecule within a cavity in a continuous dielectric medium representing the solvent. The solute's electron density polarizes the solvent continuum, which in turn creates a reaction field that electrostatically interacts with the solute. This self-consistent reaction field (SCRF) approach allows for the calculation of solvation free energy, which is composed of several terms, including electrostatic, dispersion-repulsion, and cavitation energies. nih.gov